An In-depth Technical Guide to H-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to H-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of O-Benzyl-L-serine, commonly abbreviated as H-Ser(Bzl)-OH. This side-chain protected amino acid is a fundamental building block in modern peptide synthesis, playing a crucial role in the development of novel therapeutics and research agents.
Core Chemical Properties and Structure
H-Ser(Bzl)-OH is a derivative of the amino acid L-serine in which the hydroxyl group of the side chain is protected by a benzyl group. This protection is critical in peptide synthesis to prevent unwanted side reactions at the serine residue's side chain.
Physicochemical Properties
The quantitative physicochemical properties of H-Ser(Bzl)-OH are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid | [1] |
| Common Names | O-Benzyl-L-serine, H-Ser(Bzl)-OH | [1] |
| CAS Number | 4726-96-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | ~227 °C (with decomposition) | [5] |
| pKa (Predicted) | 2.10 ± 0.10 | [5] |
Structural Information
The chemical structure of H-Ser(Bzl)-OH is defined by the following identifiers:
| Identifier | String |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--N |
| InChI | InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |
Solubility Profile
The solubility of H-Ser(Bzl)-OH is a critical parameter for its use in synthesis and other applications. The following table summarizes its solubility in various common solvents.
| Solvent | Solubility | Notes | Source(s) |
| Water | 2 mg/mL | May require ultrasonication to achieve dissolution. | [2][6] |
| Ethanol | Moderately soluble | Qualitative assessment. | [3] |
| Methanol | Slightly soluble | Qualitative assessment. | [5] |
| Dimethylformamide (DMF) | Soluble (especially N-protected form) | The N-Boc protected derivative is readily soluble. | [6] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Qualitative assessment. | [5] |
| Dichloromethane (DCM) | Soluble (N-protected form) | The N-Boc protected derivative is readily soluble for deprotection reactions. | [6] |
Experimental Protocols
The primary application of H-Ser(Bzl)-OH is in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for the incorporation of an N-terminally protected H-Ser(Bzl)-OH derivative (e.g., Fmoc-Ser(Bzl)-OH) into a growing peptide chain on a solid support.
Protocol: Incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis
Objective: To couple Fmoc-Ser(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
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Fmoc-protected resin with the initial amino acid attached.
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Fmoc-Ser(Bzl)-OH.
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).
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Base (e.g., DIPEA or NMM).
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Deprotection solution (e.g., 20% piperidine in DMF).
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Solvents: DMF, DCM, Methanol.
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Washing solvent (e.g., DMF, DCM).
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Nitrogen gas for agitation.
Methodology:
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Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
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The mixture is agitated with nitrogen for 20 minutes to remove the N-terminal Fmoc group.
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The deprotection solution is drained, and the resin is washed thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.
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Amino Acid Activation and Coupling:
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In a separate vessel, Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) is dissolved in DMF.
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The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution.
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The activation is allowed to proceed for 2-5 minutes.
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The activated amino acid solution is then added to the deprotected peptide-resin.
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The reaction mixture is agitated with nitrogen for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.
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Washing:
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The coupling solution is drained from the reaction vessel.
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The resin is washed extensively with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
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Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection:
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Once the peptide synthesis is complete, the resin is washed with DCM and methanol and dried under vacuum.
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A cleavage cocktail (e.g., TFA/TIS/H₂O) is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups, including the benzyl group from the serine residue.
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The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.
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Mandatory Visualizations
Experimental Workflow for H-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis
Caption: Workflow for the incorporation of H-Ser(Bzl)-OH in SPPS.
Conclusion
H-Ser(Bzl)-OH is an indispensable reagent in the field of peptide chemistry. Its benzyl-protected side chain provides the necessary stability during peptide synthesis, allowing for the controlled and efficient assembly of complex peptide sequences. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and professionals in drug development and biochemical research aiming to synthesize novel and effective peptide-based molecules.
